REACTION_CXSMILES
|
[CH3:1][C:2]1(SC)[CH:8]2[CH:6]([CH2:7]2)[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>CO.[Ni]>[CH3:1][C:2]1[C:3](=[O:10])[CH2:4][C:5](=[O:9])[CH2:6][CH2:7][CH:8]=1
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Name
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5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione
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Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CC(C2CC12)=O)=O)SC
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Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
purified over silica gel (mobile phase ethyl acetate/hexane 1:1), and 4-methylcyclohept-4-ene-1,3-dione, 1H-NMR (CDCl3): 6.84, m, CH, 3.94
|
Type
|
CUSTOM
|
Details
|
CH3, is obtained as an oil
|
Name
|
|
Type
|
|
Smiles
|
CC=1C(CC(CCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |